N-{3-[1-propanoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{3-[1-Propanoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a propanoyl group at the pyrazole N1-position, a thiophen-2-yl substituent at the C5-position, and a methanesulfonamide group attached to a phenyl ring at the C3-position. Its synthesis likely involves cyclocondensation of α,β-ethylenic ketones with hydrazine derivatives, followed by functionalization of the phenyl ring with methanesulfonamide, a method analogous to those described for related pyrazolines .
Properties
IUPAC Name |
N-[3-(2-propanoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-3-17(21)20-15(16-8-5-9-24-16)11-14(18-20)12-6-4-7-13(10-12)19-25(2,22)23/h4-10,15,19H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKAHDNCPBVXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-propanoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Propanoylation: The propanoyl group can be added through an acylation reaction using propanoyl chloride in the presence of a base like pyridine.
Methanesulfonamide Addition: The methanesulfonamide group can be introduced by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Biological Research: The compound can be used in studies investigating the role of thiophene and pyrazole derivatives in biological systems.
Industrial Applications: It may find use in the development of new materials with specific electronic or optical properties due to the presence of the thiophene ring.
Mechanism of Action
The exact mechanism of action for N-{3-[1-propanoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a pyrazoline core with several derivatives, but differences in substituents significantly influence its properties and bioactivity. Key comparisons include:
| Compound | R1 (Pyrazole N1) | R2 (Pyrazole C5) | Pharmacophore | Biological Activity | Melting Point (°C) | Spectral Data (MS, ES+) |
|---|---|---|---|---|---|---|
| Target Compound | Propanoyl | Thiophen-2-yl | Methanesulfonamide-phenyl | Inferred antitubercular | N/A | N/A |
| 7c (Antitubercular) [8] | Acetyl | Thiophen-2-yl | Benzoxazole-butyramide | Antitubercular | 178–181 | 396.99 (M + 1) |
| N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-...)methanesulfonamide [4] | Benzoyl | 2-Ethoxyphenyl | Methanesulfonamide-phenyl | Antiviral (MPXV inhibition) | N/A | N/A |
| N-{3-[1-(Methoxyacetyl)-5-(3-nitrophenyl)-...]phenyl}methanesulfonamide [5] | Methoxyacetyl | 3-Nitrophenyl | Methanesulfonamide-phenyl | Not reported | N/A | N/A |
| N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-...}phenyl)ethanesulfonamide [6] | 3-Chlorophenylsulfonyl | 2-Fluorophenyl | Ethanesulfonamide-phenyl | Not reported | N/A | N/A |
Key Observations :
- R1 Substituents: Propanoyl (target) vs. acetyl (7c) or benzoyl (antiviral analog) affect electron density and steric bulk. Acetyl/propanoyl groups may enhance metabolic stability compared to bulkier benzoyl .
- Sulfonamide Linkage : Methanesulfonamide (target) vs. ethanesulfonamide () alters hydrophobicity and hydrogen-bonding capacity, impacting target binding .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs like 7c (178–181°C) and 7e (164–168°C) suggest that pyrazoline derivatives with sulfonamide groups exhibit moderate thermal stability, influenced by aromatic stacking and hydrogen bonding .
- Spectral Data : MS profiles (e.g., 7c : m/z 396.99) confirm molecular integrity, while NMR data (e.g., δ 19.41–175.13 for 7c ) validate the pyrazoline core and substituent regiochemistry .
Computational Insights
Research Findings and Implications
Structure-Activity Relationships (SAR): Thiophen-2-yl at R2 correlates with antitubercular activity, while 2-ethoxyphenyl at R2 shifts activity toward antiviral targets . Methanesulfonamide enhances solubility and target engagement compared to non-sulfonamide analogs.
Therapeutic Potential: The target compound’s propanoyl group may offer a balance between metabolic stability and bioavailability compared to acetyl or benzoyl derivatives. Further in vitro studies are required to validate its antitubercular or antiviral efficacy.
Synthetic Optimization :
- Cyclocondensation methods () are scalable, but regioselectivity in pyrazole formation must be controlled to avoid byproducts .
Biological Activity
N-{3-[1-propanoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, also known as EVT-2816411, is a complex organic compound that has attracted attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
Molecular Details
- Molecular Formula : C22H21N3O3S2
- Molecular Weight : 439.6 g/mol
- CAS Number : 923193-69-5
The compound features a pyrazole ring, a thiophene group, and a methanesulfonamide moiety. These structural elements contribute to its diverse biological activities.
Structural Representation
| Component | Description |
|---|---|
| Pyrazole Ring | Provides various pharmacological properties |
| Thiophene Group | Enhances biological activity |
| Methanesulfonamide | Imparts sulfonamide characteristics |
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have demonstrated their effectiveness against various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : Compounds in this class have shown inhibitory effects on key kinases like BRAF(V600E) and EGFR, which are critical in cancer progression .
- Synergistic Effects : In vitro studies have indicated that combining pyrazole derivatives with established chemotherapeutics like doxorubicin can enhance cytotoxicity against resistant cancer cell lines .
Anti-inflammatory and Antibacterial Effects
Pyrazole derivatives are also recognized for their anti-inflammatory and antibacterial activities. The compound may inhibit cyclooxygenase enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. Additionally, it has shown promising results in antimicrobial assays, indicating potential applications in treating infections.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : Targeting specific enzymes related to inflammation and cancer.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through various signaling pathways.
Study 1: Antitumor Efficacy
A notable study evaluated the efficacy of a series of pyrazole derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that compounds similar to this compound exhibited significant cytotoxicity and potential for combination therapy with doxorubicin .
Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, pyrazole derivatives demonstrated substantial inhibition of pro-inflammatory cytokines in vitro. This suggests their potential utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
